molecular formula C6H5N3OS B1431706 6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one CAS No. 38359-84-1

6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one

Cat. No. B1431706
CAS RN: 38359-84-1
M. Wt: 167.19 g/mol
InChI Key: QQLBXBAEGWPTAM-UHFFFAOYSA-N
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Description

6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one is a chemical compound with the molecular weight of 167.19 . It is a powder at room temperature and has a melting point of 180-181°C .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature . For instance, heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole were constructed starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methylthieno[2,3-d][1,2,3]triazin-4(3H)-one . The InChI code is 1S/C6H5N3OS/c1-3-2-4-5(10)7-9-8-6(4)11-3/h2H,1H3,(H,7,8,10) .


Physical And Chemical Properties Analysis

6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one is a powder at room temperature . It has a melting point of 180-181°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one are not available, research on similar structures is ongoing . The development of antibacterial agents is one of the most relevant areas of research . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines has become a background for further modification of similar structures .

properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-2-4-5(10)7-9-8-6(4)11-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLBXBAEGWPTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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